molecular formula C15H13NO4 B1456690 Methyl 2-(4-acetylphenoxy)isonicotinate CAS No. 1415719-21-9

Methyl 2-(4-acetylphenoxy)isonicotinate

Cat. No.: B1456690
CAS No.: 1415719-21-9
M. Wt: 271.27 g/mol
InChI Key: WBEDAPQUNSJFBO-UHFFFAOYSA-N
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Description

Methyl 2-(4-acetylphenoxy)isonicotinate: is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isonicotinic acid and has the molecular formula C17H15NO4. This compound is known for its unique structure, which includes a methyl ester group and an acetylphenoxy moiety attached to an isonicotinic acid backbone.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-acetylphenoxy)isonicotinate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with oxidoreductases, transferases, and hydrolases, which are essential for various metabolic processes . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound may bind to the active sites of enzymes, thereby inhibiting their catalytic activities. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and other nuclear processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods: Industrial production of Methyl 2-(4-acetylphenoxy)isonicotinate involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-acetylphenoxy)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group in the isonicotinic acid can be reduced to an amine.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorinating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-acetylphenoxy)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    Methyl isonicotinate: Shares the isonicotinic acid backbone but lacks the acetylphenoxy group.

    Methyl nicotinate: Similar structure but with a nicotinic acid backbone instead of isonicotinic acid.

Uniqueness: Methyl 2-(4-acetylphenoxy)isonicotinate is unique due to its combination of the acetylphenoxy group and the isonicotinic acid backbone, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-(4-acetylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDAPQUNSJFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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